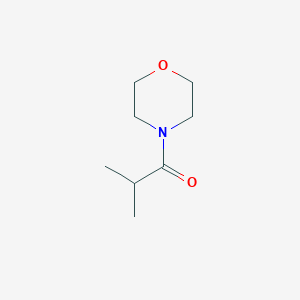

2-Methylpropionic acid, morpholide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

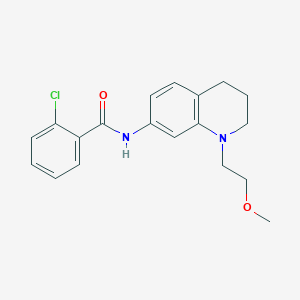

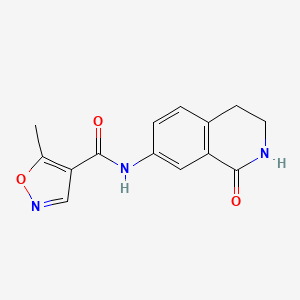

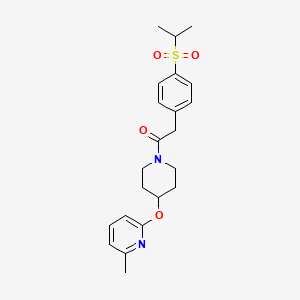

2-Methylpropionic acid, morpholide, also known as N-morpholin-2-yl-2-methylpropanamide, is a synthetic organic compound . It has a molecular formula of C8H15NO2 and a molecular weight of 157.2102 .

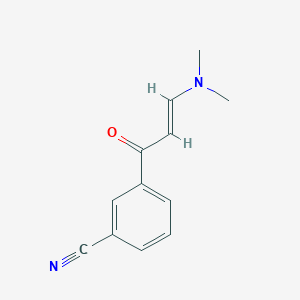

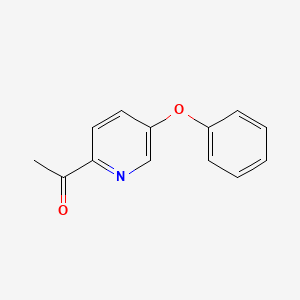

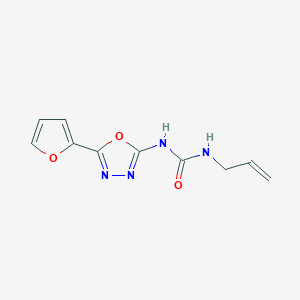

Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

While specific data for 2-Methylpropionic acid, morpholide is not available, related compounds such as 2-Methylpropionic acid have been studied. For instance, 2-Methylpropionic acid is a colorless oily liquid with a strong pungent odor. It has a melting point of -47 °C and a boiling point of 154.5 °C. It is miscible with water and soluble in ethanol and ether .Applications De Recherche Scientifique

Hypolipidemic Effects and Peroxisome Proliferation

- Hypolipidemic Drug Similarity and Liver Effects : 2-Methylpropionic acid derivatives, like clofibrate (ethyl-2-(4-chlorophenoxy)-2-methylpropionate), show hypolipidemic effects similar to phenoxy herbicides. These compounds induce hepatic peroxisome proliferation, decrease serum lipid levels, and modify enzymatic activities in the liver, suggesting a preference for lipid utilization in the liver over peripheral lipid storage in adipose tissue (Vainio et al., 1983).

Oxidative Stress Modulation

- Neuroprotective Potential and Antioxidant Effects : 2-Methylpropionic acid analogs demonstrate neuroprotective capabilities by modulating oxidative stress. In a study involving 3-Nitropropionic acid (3-NP), a known inducer of oxidative stress and neurotoxicity, treatments with compounds structurally related to 2-Methylpropionic acid, such as N-acetylcysteine, showed protective effects against oxidative damage and neurotoxicity (La Fontaine et al., 2000).

Athletic Performance Enhancement

- Performance Enhancement Potential : A derivative, RSR13 (2-[4-[[(3,5-dimethylanilino)carbonyl]methyl]phenoxyl]-2-methylpropionic acid), has been identified as a potential performance-enhancing agent for endurance athletes. It modulates hemoglobin's oxygen-carrying capacity, potentially increasing maximum oxygen uptake (VO2max) (Breidbach & Catlin, 2001).

Neurodegenerative Disease Modelling and Therapy

- Neurotoxicity Induction and Potential Therapeutics : Compounds related to 2-Methylpropionic acid are used to model neurodegenerative conditions like Huntington's disease in laboratory settings. The neurotoxic properties of these compounds make them suitable for studying therapeutic strategies against neurodegenerative disorders (Duran-Vilaregut et al., 2012).

Radiosensitization in Cancer Treatment

- Radiosensitization in Tumor Treatment : Derivatives like RSR13 act as allosteric effectors of hemoglobin, potentially enhancing the efficacy of radiation therapy in cancer treatment by improving tumor oxygenation and hence radiosensitivity (Khandelwal et al., 1999).

Metabolic and Liver Function Modulation

- Effects on Lipid Metabolism and Liver Function : Studies show that 2-Methylpropionic acid derivatives, like clofibric acid, impact lipid metabolism by influencing the formation of specific fatty acids in the liver, altering enzyme activities, and modulating phospholipid formation, providing insights into their metabolic roles (Hirose et al., 2011).

Propriétés

IUPAC Name |

2-methyl-1-morpholin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(2)8(10)9-3-5-11-6-4-9/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBBRQAUAKEVIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpropionic acid, morpholide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2438016.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2438020.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2438026.png)

![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2438027.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2438029.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone](/img/structure/B2438031.png)

![N-(benzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2438033.png)